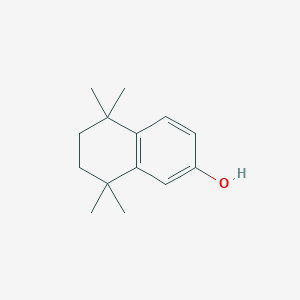

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Description

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (C₁₄H₂₀O; molecular weight 204.313 g/mol) is a polycyclic compound featuring a partially hydrogenated naphthalene core with four methyl groups at the 5,5,8,8-positions and a hydroxyl group at the 2-position . Its monoisotopic mass is 204.151415 Da, and it is registered under ChemSpider ID 236287. This compound is a versatile intermediate in synthetic chemistry, particularly in the development of retinoids and bioactive molecules. For example, it serves as a precursor to Tamibarotene (Am80), a synthetic retinoid used to treat acute promyelocytic leukemia (APL) by binding selectively to retinoic acid receptor α (RARα) . Additionally, it is utilized in microextraction techniques as a component of deep eutectic solvents (DES) for analyte preconcentration in environmental and biological samples .

Properties

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9,15H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHCJGSIRIFQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296417 | |

| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22824-31-3 | |

| Record name | 22824-31-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation

One of the primary methods for synthesizing this compound involves a Friedel-Crafts alkylation process. This method typically uses aluminum chloride as a catalyst.

- Starting Material : 2,5-dimethyl-2,5-hexanediol is reacted with hydrochloric acid to yield 2,5-dichloro-2,5-dimethylhexane.

- Alkylation : The dichloro compound undergoes Friedel-Crafts alkylation with benzene in the presence of aluminum chloride.

- Product Formation : The resulting product is 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.

Yield : Approximately 82%.

Hydroxylation Reaction

Another effective method involves the hydroxylation of the tetrahydronaphthalene derivative.

- Starting Material : The tetrahydronaphthalene is treated with a bromination agent (e.g., N-bromosuccinimide) in an alcohol solvent.

- Reflux Conditions : The mixture is refluxed to facilitate the substitution reaction.

- Product Isolation : The product is then purified using flash chromatography.

Yield : Typically around 75%.

Reduction of Nitro Compounds

This method focuses on the reduction of nitro derivatives to obtain the desired alcohol.

- Nitro Compound Preparation : Start with a nitro-substituted tetrahydronaphthalene.

- Reduction Process : Use powdered iron and calcium chloride in ethanol under reflux conditions.

- Extraction and Purification : Post-reaction extraction with ethyl acetate and drying over magnesium sulfate followed by chromatography yields the final product.

Yield : Approximately 75%.

Alternative Synthesis via Iodination

A more recent method involves iodination followed by nucleophilic substitution.

- Iodination : The compound is first iodinated using iodine monochloride or similar reagents.

- Substitution Reaction : The iodinated product reacts with an amine or alcohol in a solvent like dichloromethane.

- Purification : The product is purified through column chromatography.

Yield : Ranges from 86% to 90% depending on the specific reagents used.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method for this compound:

| Method | Starting Material | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 2-Dimethyl-2-pentanol | AlCl₃ | ~82 | Efficient for large-scale synthesis |

| Hydroxylation | Tetrahydronaphthalene derivative | NBS | ~75 | Simple purification steps |

| Reduction of Nitro Compounds | Nitro-substituted tetrahydronaphthalene | Fe powder + CaCl₂ | ~75 | Requires careful control of conditions |

| Iodination | Tetrahydronaphthalene | Iodine monochloride | ~86-90 | Versatile for various substitutions |

Chemical Reactions Analysis

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its fully saturated analog.

Major Products

The major products formed from these reactions include quinone derivatives, fully saturated analogs, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its photoinitiating activity is related to its ability to absorb light and generate reactive species that initiate polymerization reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical and Stability Properties

- EC23 and EC19 exhibit superior physicochemical stability under laboratory conditions compared to ATRA, making them viable for prolonged in vitro and in vivo studies .

- This compound demonstrates high recovery rates (95–101%) in DES-based microextraction due to its hydrophobic methyl groups enhancing analyte interaction .

Retinoid Derivatives in Oncology

- Tamibarotene : Overcomes ATRA resistance in APL by stabilizing RARα-coactivator interactions, with clinical trials showing complete remission rates comparable to ATRA .

- EC23 : Induces limb bud development and axonal cytoskeleton maturation at 1–10 µM concentrations, mimicking ATRA’s effects but with prolonged activity .

Microextraction and Analytical Chemistry

- DES formulations containing this compound achieve limits of detection (LOD) as low as 0.03 µg/L for methadone in biological samples via GC-MS .

Biological Activity

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ol (commonly referred to as "compound A") is a polycyclic aromatic alcohol with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H20O

- Molecular Weight : 220.31 g/mol

- CAS Number : 22824-31-3

- Purity : Typically ≥ 97% .

Research indicates that compound A exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : Studies have shown that compound A possesses significant antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation in biological systems .

- Antimicrobial Properties : In vitro studies demonstrate that compound A exhibits antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : Compound A has been investigated for its cytotoxic effects on cancer cell lines. It has shown potential in inhibiting the proliferation of several cancer types by inducing apoptosis .

Antioxidant Activity

A study evaluated the antioxidant capacity of compound A using DPPH and ABTS assays. The results indicated a strong ability to reduce oxidative stress in cellular models.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 12.4 |

| ABTS | 10.1 |

These findings suggest that compound A could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

In a comparative study of various extracts and compounds:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Compound A demonstrated notable antibacterial activity, particularly against Staphylococcus aureus .

Cytotoxicity Against Cancer Cell Lines

Research involving human cancer cell lines has shown that compound A can inhibit cell growth effectively:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.0 |

| A549 | 18.5 |

The compound appears to induce apoptosis through the activation of caspase pathways .

Q & A

Q. Key Reagents :

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄ (cat.), 80°C | 65% | |

| Hydroxylation | B₂H₆, THF, 0°C | 72% |

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

Stereoselectivity is achieved through:

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Pd-based systems) for asymmetric hydrogenation .

- Protecting Group Strategy : Temporary blocking of reactive sites to direct regioselectivity (e.g., dioxolane derivatives as in ).

- Temperature Control : Low-temperature reactions (< -20°C) to minimize racemization in intermediates .

Example : The patent for (-)-cis-6(S)-phenyl-5(R)- derivatives highlights the role of chiral auxiliaries and salt formation to isolate enantiopure products .

Basic: What are the critical physical and spectral properties for characterization?

Methodological Answer:

Key properties include:

Q. Table 2: Comparative Physical Data

| Property | Reported Value | Source |

|---|---|---|

| Density | 0.958 g/cm³ | |

| Refractive Index | 1.512 |

Advanced: How can conflicting spectroscopic data be resolved in structural elucidation?

Methodological Answer:

Contradictions in NMR or MS data often arise from:

- Tautomerism : Use variable-temperature NMR to observe dynamic equilibria .

- Impurity Peaks : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and re-analyze .

- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian software) .

Basic: What biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

Common assays include:

- Antimicrobial Screening : Agar diffusion against E. coli and S. aureus .

- Anti-inflammatory Testing : Inhibition of COX-2 via ELISA .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) .

Note : Bioactivity is structure-dependent; methylation patterns influence solubility and target binding .

Advanced: What safety protocols are critical for handling air-sensitive intermediates?

Methodological Answer:

- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Reference : Combi-Blocks AM-2572 safety sheet recommends immediate ventilation and ethanol rinses for skin exposure .

Advanced: How can discrepancies in synthetic yields be analyzed across studies?

Methodological Answer:

Yield variations may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.